![molecular formula C21H14ClN5O4 B14643659 N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline CAS No. 54778-18-6](/img/structure/B14643659.png)
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then chlorinated to introduce the chloro group at the 2-position.
Subsequently, the chlorinated indole derivative undergoes a condensation reaction with 2,4-dinitroaniline in the presence of a suitable catalyst to form the final compound. The reaction conditions often include refluxing in an organic solvent such as toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The chloro group in the indole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dialkyl-2-phenylindol-3-ylglyoxylamides: These compounds share the indole moiety and have been studied for their biological activities.
2-phenylindole-3-acetamides: Another class of indole derivatives with potential therapeutic applications.
Uniqueness
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
54778-18-6 |
|---|---|
Molecular Formula |
C21H14ClN5O4 |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H14ClN5O4/c22-21-17(13-23-24-18-11-10-15(26(28)29)12-20(18)27(30)31)16-8-4-5-9-19(16)25(21)14-6-2-1-3-7-14/h1-13,24H |
InChI Key |
AWKCSEAUFJEXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
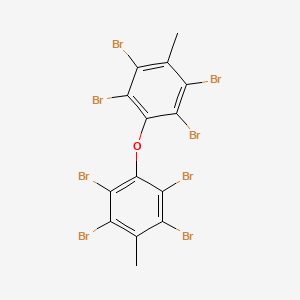
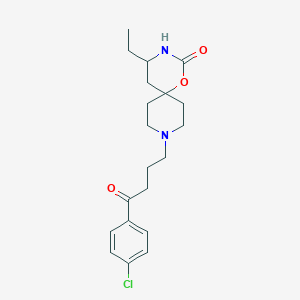
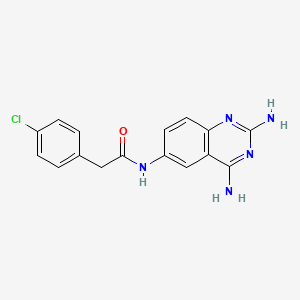
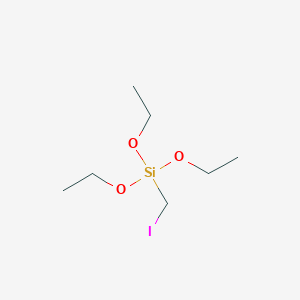
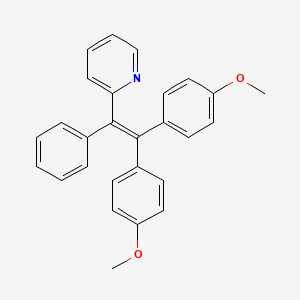
![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
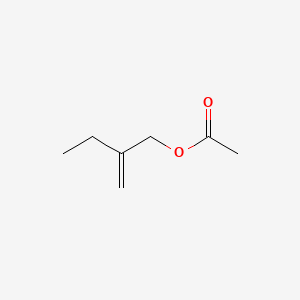


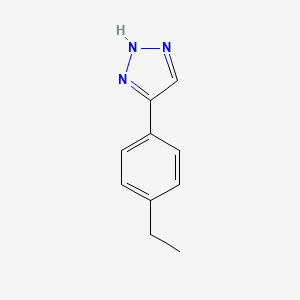
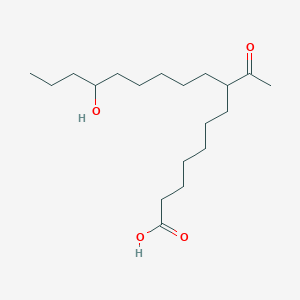
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)

